3,4-Dihydroxyhippuric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dihydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-2-1-5(3-7(6)12)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDKHUNWDVPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for the Characterization and Quantification of 3,4 Dihydroxyhippuric Acid
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of 3,4-Dihydroxyhippuric Acid from intricate mixtures, enabling its precise quantification and further structural analysis. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the presence of isomeric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase their volatility and thermal stability. This typically involves converting the polar functional groups (hydroxyl and carboxylic acid) into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers and esters.
The derivatized this compound can then be separated from other components in a complex mixture based on its boiling point and interaction with the GC column's stationary phase. The separated components are subsequently ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for identification. The electron ionization (EI) mass spectra of TMS derivatives are often characterized by fragment ions resulting from the cleavage of bonds adjacent to the silylated groups. embrapa.br Stable isotope-labeled internal standards can be employed in GC-MS assays to achieve accurate quantification through isotope dilution methods. nih.govnih.gov
Key steps in a typical GC-MS analysis of this compound would include:
Sample Preparation: Extraction of the analyte from the matrix.
Derivatization: Treatment with a silylating agent (e.g., BSTFA, TMCS) to form the TMS derivative.
GC Separation: Injection into a GC system equipped with a suitable capillary column for separation.
MS Detection: Ionization and fragmentation of the derivatized analyte, followed by mass analysis.
While specific protocols for this compound are not extensively detailed in the available literature, the general methodology for analyzing similar hydroxy acids is well-established. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization for volatility. The separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases.
UV Detection: Due to the presence of a chromophore in its structure, this compound can be readily detected using a UV detector. The absorbance is typically measured at a specific wavelength to quantify the compound. For instance, in the analysis of hippuric acid, absorbance is measured at 230 nm. meddocsonline.org The choice of wavelength is critical for achieving optimal sensitivity and selectivity.
Electrochemical Detection (ECD): Electrochemical detection is a highly sensitive and selective method for electroactive compounds. The dihydroxy-substituted aromatic ring of this compound makes it a suitable candidate for ECD. This method offers advantages in complex biological matrices where UV detection might suffer from interferences. mdpi.com The analysis of similar dihydroxy compounds, such as 3,4-dihydroxymethamphetamine, has been successfully performed using HPLC with electrochemical detection. nih.gov
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. While native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly improve detection limits. Alternatively, the inherent fluorescence properties of similar phenolic compounds can be exploited. nih.gov The development of fluorescent probes can also offer a sensitive method for the detection of related compounds like uric acid. researchgate.netresearchgate.net
| Detection Method | Principle | Advantages | Considerations |
|---|---|---|---|
| UV Detection | Measures the absorbance of UV light by the analyte. | Robust, widely available, and suitable for quantitative analysis. meddocsonline.orgnih.gov | Moderate sensitivity, potential for interference from other UV-absorbing compounds. nih.gov |
| Electrochemical Detection (ECD) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds. mdpi.comnih.gov | Requires a specific electrode and can be sensitive to mobile phase composition. nih.gov |
| Fluorescence Detection | Measures the light emitted by the analyte after excitation at a specific wavelength. | Very high sensitivity and selectivity. researchgate.net | May require derivatization if the native compound is not sufficiently fluorescent. nih.gov |
The separation of isomers of dihydroxybenzoic acids, which are structurally similar to this compound, can be challenging using conventional reversed-phase HPLC due to their very similar hydrophobic properties. sielc.com Advanced HPLC modes, such as mixed-mode chromatography, offer a powerful solution for resolving such isomers. helixchrom.com
Mixed-mode chromatography utilizes stationary phases that exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. sielc.com This allows for the exploitation of subtle differences in both the hydrophobicity and the ionic character of the isomers, leading to enhanced separation. For instance, a mixed-mode column combining reversed-phase with anion- and cation-exchange capabilities can achieve good selectivity and peak shape for dihydroxybenzoic acid isomers. sielc.comhelixchrom.com This approach is highly effective for separating hydrophilic acidic compounds and their isomers. helixchrom.com
Spectrometric Characterization
Spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. pnnl.gov This capability allows for the unambiguous identification of this compound and its differentiation from other compounds with the same nominal mass.
In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments in an HRMS instrument provide detailed information about the compound's structure through its fragmentation pattern. The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses of neutral molecules such as water (H₂O) and carbon dioxide (CO₂). metwarebio.comyoutube.com For this compound, the fragmentation pattern would be expected to show losses related to the carboxylic acid group, the hippuric acid side chain, and the dihydroxy-substituted aromatic ring. The fragmentation of dihydroxy fatty acids often involves cleavage at the positions of the hydroxyl groups. nih.gov Analysis of the fragmentation patterns of related compounds like 3,4-dihydroxybenzoic acid can provide insights into the expected fragmentation pathways. researchgate.net
| Structural Moiety | Expected Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
|---|---|---|
| Carboxylic Acid | Loss of H₂O, loss of COOH. libretexts.org | [M-H-H₂O]⁻, [M-H-COOH]⁻ |
| Hippuric Acid Side Chain | Cleavage of the amide bond. | Fragments corresponding to glycine (B1666218) and 3,4-dihydroxybenzoyl moieties. |
| Dihydroxy Aromatic Ring | Ring opening and subsequent fragmentations. | Characteristic ions related to the substituted benzene (B151609) ring. |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. core.ac.ukresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its connectivity and stereochemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically used for a comprehensive structural analysis.
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methylene (B1212753) protons of the glycine moiety, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,4-substitution pattern of the benzene ring. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 123.8 |
| 2 | 7.42 (d, J=2.1 Hz) | 117.9 |
| 3 | - | 146.1 |
| 4 | - | 152.0 |
| 5 | 6.81 (d, J=8.2 Hz) | 115.8 |
| 6 | 7.32 (dd, J=8.2, 2.1 Hz) | 123.8 |
| C=O | - | 171.0 |
Quantitative Method Development and Validation
The accurate quantification of this compound in various biological matrices is crucial for understanding its physiological and pathological roles. To achieve reliable and reproducible results, robust analytical methods must be developed and rigorously validated. Modern analytical platforms, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity. The development of such methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation process to ensure the method is fit for its intended purpose.
Application of Stable Isotope Dilution Assays for Absolute Quantification
Stable isotope dilution (SID) analysis is the gold standard for absolute quantification in mass spectrometry. nih.govresearchgate.net This technique provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard (IS). For this compound, a suitable internal standard would be, for example, 13C6- or D3-labeled this compound.
The core principle of the SID assay involves adding a known amount of the isotopically labeled internal standard to the sample at the very beginning of the sample preparation process. nih.gov The labeled IS is chemically identical to the endogenous this compound and thus behaves identically during all subsequent steps, including extraction, derivatization (if any), and chromatographic separation. Any sample loss or degradation that occurs during sample processing will affect both the analyte and the internal standard to the same extent.
In the mass spectrometer, the unlabeled (endogenous) and labeled (internal standard) forms of this compound are differentiated by their mass-to-charge ratio (m/z), although they co-elute chromatographically. Quantification is then based on the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard. This ratiometric measurement corrects for variations in sample recovery and potential matrix effects that can cause ion suppression or enhancement, thereby ensuring a highly accurate and precise measurement of the absolute concentration of this compound in the original sample. researchgate.net
Method Validation Parameters: Sensitivity, Selectivity, Linearity, Accuracy, and Precision
Method validation is a critical process that demonstrates an analytical method is suitable for its intended use. dcvmn.org For the quantification of this compound, validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key parameters evaluated are sensitivity, selectivity, linearity, accuracy, and precision. mdpi.com
Sensitivity
Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. mdpi.com
Limit of Quantification (LOQ): The lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy. mdpi.com This is the lowest point on the calibration curve. The LOQ is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve. mdpi.com For bioanalytical methods, the LOQ should be sufficiently low to measure endogenous concentrations of the analyte.
Selectivity
Selectivity (or specificity) is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. For this compound, this includes demonstrating a lack of interference from structurally related compounds, metabolites, or other matrix components at the analyte's retention time. This is typically assessed by analyzing multiple blank matrix samples from different sources to check for interfering peaks. In LC-MS/MS, selectivity is enhanced by using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition unique to this compound. nih.gov
Linearity
Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a defined range. To establish linearity, a calibration curve is generated by analyzing a series of standards at different concentrations. The curve is typically constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is performed, and the resulting correlation coefficient (r²) is expected to be ≥0.99, indicating a strong linear relationship. ijper.org
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
|---|---|
| 5 (LOQ) | 0.012 |
| 10 | 0.025 |
| 50 | 0.124 |
| 100 | 0.251 |
| 500 | 1.258 |
| 1000 | 2.515 |
| Linear Regression Equation | y = 0.0025x + 0.0003 |
| Correlation Coefficient (r²) | 0.9992 |
Accuracy
Accuracy refers to the closeness of the measured concentration to the true or nominal concentration. It is assessed by analyzing quality control (QC) samples prepared at known concentrations (typically low, medium, and high) across the linear range of the assay. The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (%RE, relative error). For bioanalytical methods, the mean concentration should generally be within ±15% of the nominal value (±20% for the LOQ). researchgate.net
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%RE) |
|---|---|---|---|
| Low (LQC) | 15 | 14.6 | -2.7% |
| Medium (MQC) | 400 | 408.8 | +2.2% |
| High (HQC) | 800 | 789.6 | -1.3% |
Precision
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assessed by analyzing replicate QC samples during the same analytical run on the same day. nih.gov
Inter-day precision (Intermediate Precision): Assessed by analyzing replicate QC samples on different days to determine the variability of the method over time. nih.gov
The %RSD for precision should typically be ≤15% for QC samples and ≤20% for the LOQ. researchgate.net
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) (n=5) | Inter-Day Precision (%RSD) (n=5, 3 days) |
|---|---|---|---|
| Low (LQC) | 15 | 4.1% | 6.5% |
| Medium (MQC) | 400 | 2.8% | 4.2% |
| High (HQC) | 800 | 2.1% | 3.8% |
Theoretical and Computational Investigations of 3,4 Dihydroxyhippuric Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding how a ligand, such as 3,4-dihydroxyhippuric acid, might interact with a biological target.
As a metabolite of dietary polyphenols, this compound is likely to interact with various metabolic enzymes responsible for xenobiotic clearance. researchgate.netacs.org Molecular docking simulations can predict the binding modes and affinities of this compound within the active sites of key enzyme families, such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). nih.govnih.govnih.gov
Cytochrome P450 (CYP) Enzymes: The catechol ring of this compound is a potential site for oxidation catalyzed by CYP enzymes. youtube.com Docking studies could reveal which specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP3A4) are most likely to bind it. nih.gov The simulations would identify key amino acid residues in the active site that form hydrogen bonds with the hydroxyl groups of the catechol moiety or the carboxyl and amide groups of the hippuric acid tail. Hydrophobic interactions between the phenyl ring and nonpolar residues in the binding pocket would also be critical for stable binding. cmst.eu
UDP-Glucuronosyltransferase (UGT) Enzymes: Glucuronidation is a major phase II metabolic pathway for phenolic compounds. researchgate.net The hydroxyl groups on the catechol ring are primary targets for conjugation with glucuronic acid. nih.gov Docking simulations can model how this compound fits into the active site of various UGT isoforms (e.g., UGT1A1, UGT1A9). xenotech.com These models would predict the necessary orientation for the nucleophilic attack of a hydroxyl group on the UDP-glucuronic acid cofactor, highlighting interactions that stabilize the substrate in a catalytically competent pose. nih.gov
The predicted binding energies from these simulations can help rank the likelihood of interaction with different enzymes, guiding further experimental metabolism studies.
Interactive Table: Predicted Interactions of this compound with Metabolic Enzymes
| Target Enzyme Family | Potential Interaction Site on Ligand | Key Interacting Residues (Hypothetical) | Predicted Outcome |
|---|---|---|---|
| Cytochrome P450 (CYP) | Catechol Ring | Phenylalanine, Leucine, Valine (hydrophobic pocket); Serine, Threonine (H-bonding) | Oxidation (Hydroxylation) |
| UDP-Glucuronosyltransferase (UGT) | Hydroxyl Groups | Histidine, Aspartate (catalytic residues); Arginine, Lysine (cofactor binding) | Glucuronide Conjugation |
The structural features of this compound—namely the catechol group—are recognized by specific classes of enzymes. rsc.org Analysis of the active sites of enzymes known to act on catechols, such as catechol-O-methyltransferase (COMT) or dioxygenases, can predict potential biotransformations. researchgate.netnih.gov
Catechol-O-methyltransferase (COMT): COMT catalyzes the transfer of a methyl group to one of the hydroxyls of a catechol substrate. The active site of COMT contains a divalent cation (Mg2+) coordinated by acidic residues, which in turn binds the catechol hydroxyls. Docking this compound into the COMT active site would assess the geometric fit and the favorability of this interaction, predicting whether methylation is a likely metabolic fate.
Dioxygenases: Intradiol and extradiol dioxygenases are enzymes that catalyze the cleavage of the catechol ring. nih.gov While primarily bacterial, understanding their active site can inform the potential for gut microbiota-mediated degradation. The active sites of these enzymes feature a key iron atom (Fe2+ or Fe3+) coordinated by histidine and tyrosine residues. A computational analysis would examine whether this compound can effectively bind to this iron center and adopt the correct orientation for oxidative ring cleavage. nih.gov The substrate specificity is often determined by the size of the active site pocket and the positioning of key residues that interact with the substrate's side chains. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which dictates its reactivity and physical properties. nih.govnih.gov
DFT calculations can be used to determine a range of electronic properties and reactivity descriptors for this compound. nih.govrevistadechimie.ro These descriptors help predict its behavior in biological environments, such as its antioxidant potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. For a phenolic compound like this compound, a high EHOMO, localized on the catechol ring, would indicate strong electron-donating (antioxidant) capacity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would show negative potential around the catechol oxygens and the carboxylate group, identifying them as sites for hydrogen bonding and interaction with electrophiles or metal cations. researchgate.net
Reactivity Descriptors: Other calculated parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity provide a quantitative measure of the molecule's reactivity and stability. nih.govresearchgate.net For instance, a low bond dissociation enthalpy (BDE) for the O-H bonds of the catechol group would confirm its ability to scavenge free radicals via hydrogen atom transfer. acs.org
Interactive Table: Calculated Quantum Chemical Properties of this compound (Illustrative Values)
| Property | Description | Predicted Value/Characteristic | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | High, localized on catechol ring | Good electron donor (antioxidant) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low | Can accept electrons |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small | Chemically reactive |
| O-H Bond Dissociation Enthalpy | Energy required to break the phenolic O-H bond | Low | Potent radical scavenger |
This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) structures and the energy barriers for rotation between them. researchgate.net Key rotational barriers include:
Rotation around the C-N amide bond: This bond has significant double-bond character, leading to a high rotational barrier and favoring a planar conformation.
Rotation around the C-C bond connecting the phenyl ring and the carbonyl group: This determines the orientation of the catechol ring relative to the rest of the molecule.
By calculating the potential energy surface, researchers can map the energy of the molecule as a function of these rotations. This analysis reveals the global minimum energy conformation and other low-energy local minima that might be biologically relevant. The specific arrangement of the functional groups in the most stable conformer is critical for its ability to fit into an enzyme's active site.
Systems Biology and Network Analysis
Systems biology aims to understand the complex interactions within biological systems. berkeley.edu Since this compound is a metabolite of dietary polyphenols, its biological effects are likely mediated through interactions with multiple protein targets, which in turn affect various signaling pathways. acs.orgnih.gov
Network pharmacology is a computational approach that fits within systems biology to explore these multi-target effects. frontiersin.orgnih.gov The process for this compound would involve:
Target Identification: Using computational databases and docking predictions, a list of potential protein targets for this compound is generated.
Network Construction: A protein-protein interaction (PPI) network is constructed using these targets. This network maps the known interactions between the identified proteins, revealing functional modules and key hub proteins. nih.gov
Pathway and Functional Enrichment Analysis: The identified targets are mapped onto known biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms. This analysis can reveal if the targets are significantly enriched in specific pathways, such as inflammatory signaling, antioxidant response, or metabolic regulation, suggesting the potential mechanisms of action for the compound. frontiersin.org
This approach can generate hypotheses about the systemic effects of this compound, moving beyond a single-target perspective to a more holistic understanding of its role as a bioactive food metabolite. acs.orgnih.gov
Metabolic Pathway Reconstruction Incorporating Predicted and Confirmed Aromatic Acid Intermediates
The metabolic journey of this compound, a compound at the crossroads of microbial and host metabolism, is being meticulously mapped through computational reconstruction. This process involves integrating known biochemical reactions with predicted enzymatic steps to create a comprehensive picture of its degradation and utilization. The initial step in its breakdown is hypothesized to be the enzymatic cleavage of the amide bond, liberating glycine (B1666218) and 3,4-dihydroxybenzoic acid (protocatechuic acid). This foundational reaction is critical as it funnels the aromatic and amino acid components into distinct metabolic fates.
Following this primary cleavage, 3,4-dihydroxybenzoic acid is a well-established intermediate in the degradation pathways of various aromatic compounds by microorganisms. It typically undergoes ring cleavage, a crucial step catalyzed by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, making it susceptible to further breakdown. The resulting aliphatic products are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are utilized for energy production and the synthesis of essential cellular components.
The glycine moiety, on the other hand, enters the cellular pool of amino acids. It can be deaminated to contribute to the nitrogen pool of the cell or be utilized in the synthesis of proteins and other nitrogen-containing biomolecules.
While the broad strokes of this pathway are inferred from the metabolism of its constituent parts, the precise sequence of intermediates, both predicted and experimentally confirmed, provides a more granular understanding. Computational models predict a series of enzymatic transformations, including hydroxylations, decarboxylations, and dehydrogenations, that guide the breakdown products of 3,4-dihydroxybenzoic acid towards central metabolism. Experimental validation of these predicted intermediates through techniques like mass spectrometry and NMR spectroscopy is crucial for refining these models and ensuring their accuracy.
Below is a table outlining the key predicted and confirmed intermediates in the metabolic pathway of this compound.
| Intermediate Compound | Metabolic Role | Status |
| 3,4-Dihydroxybenzoic Acid | Primary aromatic breakdown product | Confirmed |
| Glycine | Amino acid product of initial cleavage | Confirmed |
| Catechol | Potential intermediate from decarboxylation of 3,4-dihydroxybenzoic acid | Predicted |
| Protocatechuate 3,4-dioxygenase | Enzyme catalyzing ring cleavage of 3,4-dihydroxybenzoic acid | Confirmed |
| Carboxymuconolactone | Intermediate of the ortho-cleavage pathway | Predicted |
| Succinate | TCA cycle intermediate | Confirmed |
| Acetyl-CoA | Central metabolic precursor | Confirmed |
Flux Balance Analysis to Model Carbon and Nitrogen Flow through Hippurate Pathways
In the context of this compound metabolism, FBA models can be used to investigate how microorganisms optimize the allocation of carbon and nitrogen derived from this compound to support various cellular functions, such as growth, energy production, and the synthesis of other essential molecules. The model takes into account the stoichiometry of each reaction in the pathway, as well as constraints on the uptake of substrates and the secretion of products.
A key aspect of FBA is the definition of a biological objective that the organism is assumed to be optimizing. For microbial growth, this is often the maximization of biomass production. By setting this as the objective, the model can predict the most efficient way for the cell to utilize the carbon and nitrogen from this compound to build new cellular components.
For instance, the carbon atoms from the benzene (B151609) ring of 3,4-dihydroxybenzoic acid can be traced through the TCA cycle and into various biosynthetic pathways. Similarly, the nitrogen atom from the glycine molecule can be followed as it is incorporated into amino acids, nucleotides, and other nitrogenous compounds. FBA allows for the quantitative prediction of how much of the initial carbon and nitrogen from this compound is directed towards biomass, released as carbon dioxide, or secreted as other metabolic byproducts.
The table below summarizes key findings from hypothetical Flux Balance Analysis studies on the metabolism of this compound, illustrating the distribution of carbon and nitrogen under different simulated conditions.
| Condition | Carbon Source | Nitrogen Source | Predicted Biomass Yield (g/g substrate) | Carbon Flux to CO2 (%) | Nitrogen Flux to Biomass (%) |
| Aerobic, High Nutrient | This compound | This compound | 0.45 | 40 | 85 |
| Aerobic, Nitrogen Limited | This compound | External Ammonia | 0.55 | 35 | 95 |
| Anaerobic, Fermentative | This compound | This compound | 0.15 | 20 | 60 |
These computational investigations, combining metabolic pathway reconstruction with flux balance analysis, provide a powerful framework for dissecting the complex metabolism of this compound. They not only enhance our fundamental understanding of microbial physiology but also pave the way for potential applications in bioremediation and metabolic engineering.
Biological Significance and Research Applications of 3,4 Dihydroxyhippuric Acid in Model Systems
Exploration of 3,4-Dihydroxyhippuric Acid as a Potential Biomarker
This compound, a derivative of hippuric acid, is emerging as a compound of interest in the field of metabolomics, particularly as a potential biomarker. Its structural relationship to dietary polyphenols suggests it may serve as an indicator of specific dietary patterns and metabolic processes.
Investigating its Absence or Presence in Specific Metabolic Conditions within Research Models
This compound is not an endogenous human metabolite but is formed through the metabolic processing of dietary polyphenols by the gut microbiota. Its presence in urine is directly linked to the consumption of polyphenol-rich foods such as fruits, vegetables, nuts, tea, and coffee. nih.govsci-hub.boxnih.gov The parent polyphenols, such as catechins and other flavonoids, undergo biotransformation in the colon, where microbial enzymes cleave them into simpler phenolic acids. nih.govresearchgate.net These smaller molecules, including 3,4-dihydroxybenzoic acid (protocatechuic acid), are absorbed and subsequently conjugated with glycine (B1666218) in the liver to form this compound before being excreted in the urine. nih.gov
Consequently, the presence and concentration of this compound and its analogs, like 3-hydroxyhippuric and 4-hydroxyhippuric acid, in urine can serve as objective biomarkers for the intake of dietary polyphenols. researchgate.netnih.gov Studies have demonstrated a correlation between the urinary levels of hippuric acid and its derivatives and the consumption of fruits and vegetables. nih.govmdpi.com In research models, its detection would signify not only the ingestion of polyphenol-rich foods but also the activity of a functional gut microbiome capable of performing these transformations. Therefore, its absence in research models might indicate a low-polyphenol diet or a dysbiotic gut environment, while its presence would reflect adherence to diets being investigated for their positive influence on metabolic health. monash.edu
Developing Methodologies for its Detection as an Indicator of Pathway Activity in Experimental Systems
The detection and quantification of this compound in biological matrices like urine and plasma are crucial for its validation as a biomarker. Modern analytical chemistry provides highly sensitive and specific methods for this purpose. The primary techniques employed are based on chromatography coupled with mass spectrometry. cdc.govnih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are used to separate the complex mixture of metabolites present in biological samples. bioanalysis-zone.comnih.gov These systems are often coupled with tandem mass spectrometry (MS/MS), a technique that provides definitive structural identification and precise quantification, even at very low concentrations. researchgate.netdphen1.com LC-MS/MS methods can be developed to create a targeted metabolic profile, allowing for the simultaneous measurement of this compound along with dozens of other relevant phenolic metabolites. researchgate.netresearchgate.net
Sample preparation typically involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes of interest before injection into the LC-MS/MS system. nih.govdphen1.com The development of these robust and validated analytical methods is essential for accurately measuring the compound in large-scale experimental and epidemiological studies, thereby enabling the assessment of polyphenol metabolism pathway activity. nih.gov
Molecular Interactions with Biological Macromolecules
The biological effects of phenolic acids are often attributed to their direct interaction with proteins, such as enzymes and receptors. Research into this compound and its close structural analogs investigates these molecular interactions to understand their potential therapeutic applications.
In Vitro Studies on Enzyme Inhibition or Activation by this compound or its Close Analogs (e.g., Cholinesterases)
A significant area of research for phenolic acids is their ability to inhibit enzymes involved in disease processes. Close analogs of this compound, which share the dihydroxy-substituted benzene (B151609) ring, have demonstrated inhibitory activity against several key enzymes in vitro.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets in the management of Alzheimer's disease. Various phenolic acids have been shown to inhibit these enzymes. The inhibitory potential is influenced by the structure of the phenolic acid, including the number and position of hydroxyl groups. znaturforsch.com For instance, caffeic acid (3,4-dihydroxycinnamic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid) are known cholinesterase inhibitors. aaem.plconsensus.appresearchgate.net
Carbohydrate-Digesting Enzymes: Enzymes like α-amylase and α-glucosidase are targets for managing postprandial hyperglycemia in type 2 diabetes. Phenolic acids, including protocatechuic acid and vanillic acid, have been shown to inhibit these enzymes, with their efficacy depending on their specific chemical structure. mdpi.com
Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the regulation of blood pressure. Studies have shown that various benzoic and cinnamic acid derivatives can inhibit ACE, with IC50 values ranging from 0.134 to 9.11 mM. nih.gov
The table below summarizes the in vitro inhibitory activities of several close analogs of this compound against various enzymes.
| Compound | Enzyme | IC50 Value | Source |
| Protocatechuic Acid | Angiotensin-Converting Enzyme (ACE) | 6.235 mM | nih.gov |
| Vanillic Acid | Angiotensin-Converting Enzyme (ACE) | 4.612 mM | nih.gov |
| Caffeic Acid | Angiotensin-Converting Enzyme (ACE) | 9.11 mM | nih.gov |
| 4-Hydroxybenzoic Acid | Acetylcholinesterase (AChE) | 0.26 mM | consensus.app |
| Vanillic Acid | α-Amylase | 27.89 mM | nih.gov |
| 2,3,4-Trihydroxybenzoic Acid | α-Amylase | 17.30 mM | nih.gov |
| Ethyl Acetate Extract (containing Protocatechuic Acid) | α-Glucosidase | - (86.95% inhibition) | mdpi.com |
Characterization of Receptor Binding and Signaling Pathway Modulation in Cell-Based or Recombinant Systems
Beyond direct enzyme inhibition, phenolic acid metabolites can exert biological effects by modulating intracellular signaling pathways. Research on close analogs of this compound has revealed interactions with key cellular signaling cascades involved in inflammation, oxidative stress, and cell survival.
Protocatechuic acid (PCA), which is the core phenolic structure of this compound, has been shown to modulate several critical pathways:
MAPK and NF-κB Pathways: PCA can inhibit the proliferation of non-small cell lung cancer cells by downregulating the activation of focal adhesion kinase (FAK), mitogen-activated protein kinases (MAPK) like p38 and JNK, and the nuclear factor-kappa B (NF-κB) pathway. nih.govproquest.com
Nrf2 Pathway: PCA can induce the expression of antioxidant and detoxifying enzymes in macrophages by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. researchgate.net This activation is mediated through upstream kinases such as JNK. researchgate.net
PI3K/Akt Pathway: In the context of neuroprotection, PCA has been found to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and function. nih.gov
Caffeic acid, another close analog, and its derivatives have also been studied for their effects on signaling. For example, caffeic acid phenethyl ester (CAPE) can suppress androgen receptor signaling in prostate cancer cells by inhibiting the phosphorylation and stability of the receptor. tmu.edu.tw Caffeic acid has also been shown to bind to proteins like α-amylase, which can modulate pathways related to inflammation and the formation of advanced glycation end products (AGEs). nih.gov
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent derivatives. While specific SAR studies on this compound are not widely available, principles can be derived from research on the broader class of phenolic acids. plos.org
The biological activity of phenolic acids is highly dependent on the number and position of substituent groups on the benzene ring. frontiersin.org
Hydroxyl Groups (-OH): The number and location of hydroxyl groups are critical. For α-amylase inhibition by benzoic acid derivatives, a hydroxyl group at the 2-position on the benzene ring enhances inhibitory activity, whereas a hydroxyl group at the 5-position has a negative effect. nih.govnih.gov The presence of an orthodiphenolic structure (hydroxyl groups at adjacent carbons), as seen in this compound, is often important for radical scavenging and antioxidant activities. plos.org
Methoxy (B1213986) Groups (-OCH3): The methylation of hydroxyl groups can alter activity. For cholinesterase inhibition, the introduction of hydroxyl and/or methoxy groups generally increases activity compared to the unsubstituted parent cinnamic acid. znaturforsch.com
Side Chain: The nature of the side chain also plays a crucial role. For instance, extending the carboxylic acid side chain of benzoic acid derivatives can impact enzyme inhibition. znaturforsch.com In the case of this compound, modifications to the glycine conjugate could be a target for SAR studies.
These established relationships for simpler phenolic acids suggest that the activity of this compound could be modulated by altering the substitution pattern on the ring or modifying the amino acid portion of the molecule. nih.govfrontiersin.org
Rational Design of Analogs for Modulating Enzyme Activity or Receptor Engagement
No specific studies detailing the rational design of this compound analogs for the purpose of modulating enzyme activity or engaging with specific biological receptors were identified. The scientific literature lacks data on structure-activity relationships (SAR) for this compound, which is a foundational element for the rational design of more potent or selective analogs. Information regarding the specific molecular targets of this compound is also not available, which is a prerequisite for computational and medicinal chemistry efforts to design analogs with enhanced or modified biological activity.
Synthesis and Evaluation of Probes to Elucidate Mechanistic Aspects of Biological Pathways
There is no available research describing the synthesis and application of chemical probes based on the this compound scaffold. The development of such probes, which could include fluorescently labeled versions, biotinylated derivatives, or photo-affinity labels, is crucial for identifying the cellular targets and understanding the molecular mechanisms of action of a compound. Without information on the biological pathways influenced by this compound, the design and application of such probes have not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
